2(3H)-Benzothiazolone,6-ethyl-(9CI)
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Overview
Description
6-Ethylbenzo[d]thiazol-2-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 6-Ethylbenzo[d]thiazol-2-ol consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the sixth position and a hydroxyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylbenzo[d]thiazol-2-ol can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production of 6-Ethylbenzo[d]thiazol-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
Chemical Reactions Analysis
Types of Reactions
6-Ethylbenzo[d]thiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Ethylbenzo[d]thiazol-2-ol can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
6-Ethylbenzo[d]thiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anti-tubercular agent and for its anti-inflammatory properties
Mechanism of Action
The mechanism of action of 6-Ethylbenzo[d]thiazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to permeabilize bacterial membranes and bind to intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylbenzo[d]thiazol-2-amine
- 6-Chlorobenzo[d]thiazol-2-amine
- 6-Fluorobenzo[d]thiazol-2-amine
Uniqueness
6-Ethylbenzo[d]thiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity under certain conditions .
Properties
CAS No. |
106675-21-2 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-ethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
YDSXLCGOBXZYOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
Origin of Product |
United States |
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